[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride: is a chemical compound with the molecular formula C6H10ClNO2S and a molecular weight of 195.67 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride typically involves the reaction of thiazole derivatives with methoxymethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form thiazole derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the methoxymethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce thiazole derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride is used as a building block for the synthesis of more complex thiazole derivatives . It is also employed in various organic synthesis reactions to study the reactivity and properties of thiazole compounds .
Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties . It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug development . Its derivatives are studied for their pharmacological activities and potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials . It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
[2-(Methoxymethyl)-1,3-thiazol-5-yl]methanol: This compound has a similar structure but differs in the position of the methoxymethyl group.
Thiazole derivatives: Other thiazole derivatives with different substituents may exhibit similar biological activities.
Uniqueness: The uniqueness of [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[2-(methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S.ClH/c1-9-3-6-7-5(2-8)4-10-6;/h4,8H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPXHDZRRGUJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.